molecular formula C21H18ClN5O2S B2868775 6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852154-99-5

6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2868775
CAS RN: 852154-99-5
M. Wt: 439.92
InChI Key: BZVNXXQEVVRHOP-UHFFFAOYSA-N
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Description

6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis Techniques : Research has led to the development of efficient synthesis techniques for 1,2,4-dithiazolidine-3,5-diones, which serve as amino protecting groups in the synthesis of peptides, glycopeptides, and PNA. These compounds are crucial as masked isocyanates and sulfurization reagents for trivalent phosphorus, showing the foundational role of similar structures in synthetic organic chemistry (Barany et al., 2005).

  • Heteroaromatization Processes : The heteroaromatization with 4-hydroxycoumarin leading to new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives showcases the diverse synthetic pathways accessible for similar complex structures, highlighting their potential in creating novel compounds with antimicrobial activity (El-Agrody et al., 2001).

  • Cyclization and Electrophile Reactions : The cyclization of specific carbonyl-thiosemicarbazides to form pyrimidine diones, and their further reactions with electrophiles, provide insights into the reactivity of such compounds, offering avenues for functional modifications and enhancements of biological activity (Mekuskiene & Vainilavicius, 2006).

  • Molecular Docking Studies : Spectroscopic investigations, including FT-IR and FT-Raman, of similar pyrimidine derivatives, have been conducted to understand their structural properties better. Molecular docking studies suggest potential inhibitory activity against specific proteins, indicating their relevance in designing chemotherapeutic agents (Alzoman et al., 2015).

Applications Beyond Synthesis

  • Supramolecular Chemistry : The exploration of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies with crown ethers highlights their potential in creating novel materials with unique chemical and physical properties. Such studies open up new applications in materials science and nanotechnology (Fonari et al., 2004).

  • Cytotoxicity and Biological Activity : The synthesis and structural analysis of thiopyrimidine derivatives have provided valuable insights into their cytotoxicity against various cancer cell lines. These studies are crucial for understanding the structure-activity relationships that guide the development of new chemotherapeutic agents (Stolarczyk et al., 2018).

properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-4-2-3-5-14(13)12-30-21-26-25-18(10-16-11-19(28)24-20(29)23-16)27(21)17-8-6-15(22)7-9-17/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVNXXQEVVRHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.